molecular formula C15H20O4 B1325258 8-(3-Methoxyphenyl)-8-oxooctanoic acid CAS No. 898765-63-4

8-(3-Methoxyphenyl)-8-oxooctanoic acid

Cat. No. B1325258
CAS RN: 898765-63-4
M. Wt: 264.32 g/mol
InChI Key: RPLHPAWEMWYRNB-UHFFFAOYSA-N
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Description

The compound is a derivative of 3-Methoxyphenylacetic acid, which is a monocarboxylic acid and a phytotoxin in Rhizoctonia solani .


Molecular Structure Analysis

While specific structural information for “8-(3-Methoxyphenyl)-8-oxooctanoic acid” is not available, a related compound, 3-(3-Methoxyphenyl)propionic acid, has a molecular formula of C10H12O3 .

Scientific Research Applications

1. Antioxidant and Antimicrobial Potential

  • Ferulic acid dimers, including variants like 8-(3-Methoxyphenyl)-8-oxooctanoic acid, are recognized for their antioxidant properties and potential as antimicrobials. They are particularly significant in plant cell wall structures (He, Jia, & Lu, 2020).

2. Synthesis of Biologically Active Compounds

  • The compound is an intermediate in synthesizing various biologically active compounds. It has been utilized in processes like the Vilsmeier reaction and oxidation by Jones reagent to create different pharmacologically relevant molecules (Zhu, Tu, Xu, Tu, Wang, Wang, Lei, Xia, & Zheng, 2014).

3. Pharmaceutical Intermediate Synthesis

  • It serves as a new pharmaceutical intermediate, synthesized through various chemical reactions like the Friedal Crafts reaction, highlighting its importance in drug development and chemistry (Ma, 2000).

4. Potential Anxiolytic or Antidepressant Applications

  • Derivatives of 8-(3-Methoxyphenyl)-8-oxooctanoic acid, such as those used in corticotropin-releasing factor receptor-1 (CRF1) antagonists, show promise as potential anxiolytic or antidepressant drugs (Gilligan et al., 2009).

5. Corrosion Inhibition

  • Certain derivatives have shown effectiveness as corrosion inhibitors, particularly in acidic media, suggesting their utility in industrial applications (Bentiss et al., 2006).

6. Role in Synthesizing Chiral Precursors

  • It plays a role in the synthesis of chiral precursors for other compounds, showcasing its relevance in creating specific molecular configurations for scientific research (Chen, Zheng, Ni, Zeng, & Xu, 2014).

7. HDAC Inhibition in Cancer Research

  • Analogues of 8-(3-Methoxyphenyl)-8-oxooctanoic acid have been studied for their role in inhibiting histone deacetylases (HDACs), indicating potential therapeutic applications in cancer treatment (Islam et al., 2012).

8. Nonlinear Optical Properties

  • Studies have explored its nonlinear optical properties, which could have implications in fields like photonics and optoelectronics (Tamer et al., 2015).

Mechanism of Action

While the mechanism of action for “8-(3-Methoxyphenyl)-8-oxooctanoic acid” is not known, a related compound, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid, has been found to improve hepatic lipid metabolism via GPR41 .

properties

IUPAC Name

8-(3-methoxyphenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-19-13-8-6-7-12(11-13)14(16)9-4-2-3-5-10-15(17)18/h6-8,11H,2-5,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLHPAWEMWYRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645299
Record name 8-(3-Methoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Methoxyphenyl)-8-oxooctanoic acid

CAS RN

898765-63-4
Record name 3-Methoxy-η-oxobenzeneoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(3-Methoxyphenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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